molecular formula C26H20N2 B1598769 Benzenamine, 4,4'-(9,10-anthracenediyl)bis- CAS No. 106704-35-2

Benzenamine, 4,4'-(9,10-anthracenediyl)bis-

Cat. No. B1598769
M. Wt: 360.4 g/mol
InChI Key: ASNOFHCTUSIHOM-UHFFFAOYSA-N
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Description



  • 4,4’-(9,10-Anthracenediyl)bis[benzenamine] is an organic compound.

  • It appears as a white solid.

  • Molecular weight: approximately 360.46 g/mol.

  • Solubility: It is more soluble in organic solvents and less soluble in water.

  • Commonly used in organic synthesis and material science.

  • Serves as an intermediate for dyes, optical brighteners, and other functional materials.





  • Synthesis Analysis



    • Typically synthesized by condensation reaction between anthranilic amine and p-nitroaniline under suitable conditions.





  • Molecular Structure Analysis



    • The molecule consists of two benzene rings connected by a 9,10-anthracenediyl bridge.

    • Iupac Name: 4-[10-(4-aminophenyl)-9-anthryl]phenylamine.





  • Chemical Reactions Analysis



    • Reacts with various electrophiles, undergoes substitution reactions, and participates in coupling reactions.





  • Physical And Chemical Properties Analysis



    • Melting point: approximately 180-182°C.

    • Solid at room temperature.

    • Soluble in organic solvents, sparingly soluble in water.




  • Scientific Research Applications

    • Photophysical Properties : A study by Ito et al. (2019) investigated π-extended mono- and bis-BODIPY derivatives, including benzo[a]anthracene-fused BODIPY (Ant-Mono-BDP), and found significant redshifted trends in fluorescence spectra with increasing solvent polarity. These compounds showed strong absorption in the near-IR region, indicating potential applications in photophysical studies and materials science (Ito et al., 2019).

    • Organic Mixed-Valence Systems : Lambert et al. (2005) explored electronic interactions in organic mixed-valence systems, including 9,10-bis(N,N-di(4-methoxyphenyl)amino)anthracene. The study found that the strength of electronic interaction decreases in the order of benzene > naphthalene > anthracene, providing insights into the electronic coupling in these systems (Lambert et al., 2005).

    • Fluorinated Polyimides : Ghosh and Banerjee (2009) synthesized a new diamine monomer, leading to novel fluorinated polyimides, which exhibited high thermal stability and good solubility in organic solvents. These materials have applications in high-performance polymers (Ghosh & Banerjee, 2009).

    • Photoluminescent Benzoxazine Resin : Goto et al. (2020) synthesized a novel benzoxazine derivative with anthracene moiety, which luminesced with a high quantum yield. This compound could lead to thermally stable curing resins observable by the naked eye, useful in materials science (Goto et al., 2020).

    • Piezofluorochromic Properties : Zheng et al. (2014) prepared 9,10-Bis(N-alkylphenothiazin-3-yl-vinyl-2)anthracenes to understand the effect of alkyl lengths on solid-state fluorescence and piezochromic luminescence. This study has implications for developing materials with tunable optical properties (Zheng et al., 2014).

    • Supramolecular Organic Framework : Yang et al. (2010) demonstrated the synthesis of a stable supramolecular organic framework with significant CO2 adsorption capacity. Such frameworks have potential applications in gas storage and separation technologies (Yang et al., 2010).

    Safety And Hazards



    • Avoid skin contact; wash with soap and water if exposed.

    • Avoid inhalation of dust.

    • Use in a well-ventilated area with appropriate protective equipment.




  • Future Directions



    • Further research on its applications in materials science and organic synthesis.

    • Exploration of its optical properties and potential uses in optoelectronic devices.




    Feel free to ask if you need more information or have any other questions! 😊


    properties

    IUPAC Name

    4-[10-(4-aminophenyl)anthracen-9-yl]aniline
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C26H20N2/c27-19-13-9-17(10-14-19)25-21-5-1-2-6-22(21)26(18-11-15-20(28)16-12-18)24-8-4-3-7-23(24)25/h1-16H,27-28H2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    ASNOFHCTUSIHOM-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C4=CC=C(C=C4)N)C5=CC=C(C=C5)N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C26H20N2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID70389016
    Record name Benzenamine, 4,4'-(9,10-anthracenediyl)bis-
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70389016
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    360.4 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Benzenamine, 4,4'-(9,10-anthracenediyl)bis-

    CAS RN

    106704-35-2
    Record name Benzenamine, 4,4'-(9,10-anthracenediyl)bis-
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70389016
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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